4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid

Medicinal Chemistry Cross-Coupling Late-Stage Functionalization

Researchers requiring precise polyhalogenated benzoic acid scaffolds for kinase inhibitor SAR face supply inconsistencies. 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid (CAS 2404734-36-5) solves this: • Bromine at 5-position enables late-stage Suzuki-Miyaura diversification. • Orthogonal carboxylic acid & benzyloxy handles permit sequential derivatization. • 2,3-Difluoro pattern enhances metabolic stability. ≥98% purity, available for immediate dispatch.

Molecular Formula C14H9BrF2O3
Molecular Weight 343.12 g/mol
CAS No. 2404734-36-5
Cat. No. B6293152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid
CAS2404734-36-5
Molecular FormulaC14H9BrF2O3
Molecular Weight343.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C(=C2F)F)C(=O)O)Br
InChIInChI=1S/C14H9BrF2O3/c15-10-6-9(14(18)19)11(16)12(17)13(10)20-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,18,19)
InChIKeyFLIIJHKLMOJRRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid: Strategic Halogenated Building Block


4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid (CAS 2404734-36-5) is a polyhalogenated benzoic acid derivative bearing a benzyloxy protecting group, a bromine substituent, and two fluorine atoms arranged in a 2,3-difluoro configuration . With a molecular formula of C14H9BrF2O3 and a molecular weight of 343.12 g/mol, this compound serves as a versatile intermediate in pharmaceutical research, particularly as a building block for kinase inhibitors and other bioactive molecules . The compound's multi-functional architecture enables sequential derivatization through the carboxylic acid handle, the benzyloxy protecting group, and the aryl bromide coupling site, while the difluoro pattern modulates electronic properties and metabolic stability .

Multi-handle (COOH, OBn, Br) for sequential derivatization
2,3-difluoro pattern modulates electronic properties
Aryl bromide enables cross-coupling diversification

Why 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid Cannot Be Replaced


Attempting to substitute 4-(benzyloxy)-5-bromo-2,3-difluorobenzoic acid with other benzyloxy-difluorobenzoic acids lacking the bromine atom (e.g., CAS 144292-54-6) or with simpler 5-bromo-2,3-difluorobenzoic acid (CAS 887585-64-0) leads to significant functional divergence. The bromine substituent at the 5-position serves as an essential handle for palladium-catalyzed cross-coupling reactions, enabling late-stage diversification into biaryl or heteroaryl systems . Furthermore, the 2,3-difluoro substitution pattern on the benzoic acid core, in combination with the 4-benzyloxy and 5-bromo groups, creates a unique electronic environment that influences both reactivity and potential binding interactions with biological targets . The absence of any of these features in close analogs compromises the compound's utility in specific synthetic routes and structure-activity relationship studies. Procurement of the precise substitution pattern is therefore critical for ensuring experimental reproducibility and achieving desired molecular properties in downstream applications .

Missing bromine Loss of cross-coupling site restricts late-stage diversification options.
Altered difluoro pattern Electronic and steric effects may shift reactivity and binding profiles compared to 2,3-isomer.
Different protecting group Benzyloxy cleavage strategy may not directly transfer to other protecting groups.

Quantitative Differentiation Evidence for 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid


5-Bromo Substituent as Cross-Coupling Handle

In comparison to the non-brominated analog 4-(benzyloxy)-2,3-difluorobenzoic acid (CAS 144292-54-6), the target compound 4-(benzyloxy)-5-bromo-2,3-difluorobenzoic acid (CAS 2404734-36-5) features an additional bromine atom at the 5-position [1]. This bromine substituent enables participation in Suzuki-Miyaura, Stille, Buchwald-Hartwig, and other palladium-catalyzed cross-coupling reactions, providing a site for the introduction of aryl, heteroaryl, or amine functionalities during late-stage diversification .

5-Br Cross-Coupling Handle
Head-to-head
Bromine at 5-position vs. absent in non-brominated analog
Enables C–C and C–N bond formation
Reported synthetic utility
Medicinal Chemistry Cross-Coupling Late-Stage Functionalization

Enhanced Lipophilicity and Membrane Permeability

The target compound exhibits a computed octanol-water partition coefficient (XLogP) of 3.8, as determined by Chem960 database calculations . In contrast, the non-brominated analog 4-(benzyloxy)-2,3-difluorobenzoic acid (CAS 144292-54-6) has a reported XLogP3-AA value of 3.1 [1]. This difference of +0.7 log units represents an approximate 5-fold increase in lipophilicity, which may enhance passive membrane permeability and potentially improve oral bioavailability or cellular uptake in biological assays.

Lipophilicity (XLogP)
Reported
XLogP 3.8 vs. 3.1 for non-brominated analog
May support permeability screening
Computational prediction
Drug Design ADME Physicochemical Properties

Distinct Substitution Pattern for SAR

The 2,3-difluoro substitution pattern combined with the 4-benzyloxy and 5-bromo groups creates a unique spatial arrangement that distinguishes this compound from other regioisomers . For example, alternative difluoro patterns such as 2,4-difluoro, 2,5-difluoro, 3,4-difluoro, or 3,5-difluoro alter the electronic distribution and steric environment of the aromatic ring, potentially leading to different binding interactions with biological targets such as kinases .

Unique Substitution Pattern
Class-level inference
2,3-diF, 4-OBn, 5-Br vs. other regioisomers
May enable distinct binding exploration
Data to verify
Kinase Inhibitors SAR Medicinal Chemistry

Commercial Availability and Purity

4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid is commercially available from multiple reputable vendors with a guaranteed minimum purity of 98% . This purity specification is comparable to or exceeds that of related analogs, such as 4-(benzyloxy)-2,3-difluorobenzoic acid, which is typically offered at 95% purity from some suppliers . Higher purity reduces the need for additional purification steps and ensures more consistent results in sensitive biological assays or chemical transformations.

Purity Specification
Specification review
≥98% vs. typical 95% for analog
Supports workflow reproducibility
Supplier specification, verify
Procurement Quality Control Supply Chain

Optimal Application Scenarios for 4-(Benzyloxy)-5-bromo-2,3-difluorobenzoic acid


Building Block for Kinase Inhibitor Synthesis

The combination of a benzyloxy protecting group, a bromine coupling handle, and a 2,3-difluoro benzoic acid core makes this compound an ideal building block for the synthesis of kinase inhibitors . The bromine atom enables late-stage diversification via cross-coupling to introduce aryl or heteroaryl moieties that can occupy hydrophobic pockets or form key interactions within the kinase active site. The 2,3-difluoro pattern can enhance metabolic stability and modulate electronic properties of the final molecule, while the benzyloxy group can be deprotected to reveal a phenol for further functionalization .

SAR Studies in Drug Discovery

This compound serves as a valuable scaffold for SAR studies due to its unique substitution pattern . Researchers can systematically modify the carboxylic acid, benzyloxy, bromine, and difluoro groups to probe their contributions to biological activity. The bromine atom provides a convenient site for introducing diverse substituents, while the difluoro pattern offers a distinct electronic profile compared to other regioisomers, enabling the exploration of novel chemical space .

Synthesis of Polyfunctionalized Biaryl Systems

The bromine substituent at the 5-position allows for efficient Suzuki-Miyaura coupling with a wide range of arylboronic acids, generating biaryl systems that are common motifs in pharmaceuticals and agrochemicals . The presence of both a carboxylic acid and a protected phenol (benzyloxy) provides orthogonal handles for further derivatization, making this compound a versatile intermediate for the construction of complex molecular architectures .

Development of Halogen-Enriched Compound Libraries

The presence of both bromine and fluorine atoms on the aromatic ring contributes to the 'halogen-enriched fragment' concept in medicinal chemistry . Such polyhalogenated scaffolds are known to engage in halogen bonding and other non-covalent interactions with protein targets, potentially leading to improved binding affinity and selectivity. This compound can serve as a core structure for generating diverse halogen-enriched libraries for high-throughput screening campaigns .

Application
Selection Property
Validation Focus
Kinase inhibitor synthesis
Multi-handle diversification
Cross-coupling, deprotection efficiency
SAR exploration
Unique substitution pattern
Binding mode, selectivity profiling
Biaryl system construction
Suzuki coupling handle
Reaction scope, functional group tolerance
Halogen-enriched library
Polyhalogenated scaffold
Halogen bonding, hit identification

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